molecular formula C17H12F3N3O3 B2688216 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide CAS No. 2034569-95-2

2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide

Cat. No.: B2688216
CAS No.: 2034569-95-2
M. Wt: 363.296
InChI Key: RTVKFUWUASIBTM-UHFFFAOYSA-N
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Description

2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide is a synthetically designed small molecule for research use. This compound belongs to a class of pyrazine derivatives, which are frequently explored in medicinal chemistry for their potential to modulate protein function . Its molecular structure, incorporating a benzamide core linked to a furan-substituted pyrazine, suggests potential as an intermediate or investigative tool in the development of kinase inhibitors or receptor antagonists, similar to other patented pyrazine compounds . Researchers can utilize this compound in high-throughput screening assays to identify new bioactive molecules, in structure-activity relationship (SAR) studies to optimize lead compounds, and in mechanistic studies to investigate cellular signaling pathways. The presence of the furan and trifluoromethyl groups is typical in compounds designed for enhanced binding affinity and metabolic stability. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,4,5-trifluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c1-25-16-13(19)9(7-10(18)14(16)20)17(24)23-8-11-15(22-5-4-21-11)12-3-2-6-26-12/h2-7H,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVKFUWUASIBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,5-Trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse scientific literature.

Chemical Structure

The compound can be represented by the following chemical structure:

C14H12F3N3O3\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_3

Synthesis

The synthesis of 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide typically involves multiple steps, including the formation of the pyrazine and furan rings followed by the introduction of the trifluoromethyl and methoxy groups. The general synthetic route includes:

  • Formation of Pyrazine Ring : Reaction of furan derivatives with appropriate precursors.
  • Introduction of Trifluoromethyl Group : Using trifluoroacetic anhydride or similar reagents.
  • Final Coupling : Formation of the amide bond with 3-methoxybenzoyl chloride.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression or inflammation.
  • Signal Transduction Modulation : It could modulate pathways involved in cellular proliferation and apoptosis.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of similar compounds, suggesting potential applications in cancer therapy and anti-inflammatory treatments.

  • Anticancer Activity :
    • A study indicated that related benzamide derivatives exhibit significant inhibition of melanoma cell growth through proteasomal degradation pathways .
    • The compound's structure suggests it may target similar pathways, potentially affecting melanin production and cellular proliferation.
  • Anti-inflammatory Effects :
    • Research on benzamide derivatives has shown promising results in reducing inflammatory markers in vitro .

Data Table: Biological Activities and Findings

Activity TypeFindingsReference
AnticancerInhibits melanoma cell growth via TRP-2 degradation
Anti-inflammatoryReduces inflammatory markers in cellular models
Enzyme InhibitionPotential inhibition of ADP-ribosyltransferase and other enzymes involved in cell division

Case Studies

  • Case Study on Melanoma Cells :
    • A derivative similar to 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide was tested on melanoma cells, demonstrating a significant reduction in cell viability through inhibition of TRP-related pathways .
  • Inflammation Model :
    • In a murine model, a related compound showed reduced levels of TNF-alpha and IL-6 when treated with the compound, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide exhibit significant anticancer properties. The incorporation of trifluoromethyl groups has been shown to enhance the potency of compounds against various cancer cell lines by modulating biological pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related compounds has demonstrated efficacy against a range of bacterial strains, indicating that this class of compounds could serve as a basis for developing new antibiotics .

Anti-inflammatory Effects

Preliminary investigations have highlighted the anti-inflammatory potential of similar structures. Compounds with trifluoromethyl substitutions have been noted for their ability to inhibit inflammatory cytokines, making them candidates for treating inflammatory diseases .

Supramolecular Chemistry

The presence of nitrogen-containing heterocycles in the structure allows for applications in supramolecular chemistry. These compounds can act as bridging ligands in coordination complexes, which are essential for developing new materials with specific electronic or optical properties .

Organic Electronics

Research into fluorinated organic compounds indicates their suitability for applications in organic electronics. Their unique electronic properties can enhance charge transport in organic semiconductors, which is crucial for developing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of trifluoromethylated benzamides showed selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinase pathways involved in cell proliferation .
  • Antimicrobial Evaluation : Research conducted by the American Society for Microbiology demonstrated that structurally similar compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the benzamide structure could yield potent antibacterial agents .
  • Supramolecular Applications : In a study on coordination chemistry, it was found that nitrogen-containing heterocycles could form stable complexes with transition metals, enhancing their applicability in catalysis and material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of the Benzamide Core

  • Target Compound: Benzamide substitutions: 2,4,5-Trifluoro, 3-methoxy. Amide substituent: (3-(Furan-2-yl)pyrazin-2-yl)methyl.
  • Compound AB2997 (CAS 865246-27-1) :

    • Benzamide substitutions : Identical 2,4,5-trifluoro and 3-methoxy groups.
    • Amide substituent : 1-Hydroxy-2-methylpropan-2-yl.
    • Key differences : The simpler hydroxy-isopropyl substituent likely enhances hydrophilicity compared to the aromatic pyrazine-furan group in the target compound. AB2997 is marketed as an intermediate, suggesting the target compound’s pyrazine-furan moiety may optimize receptor binding or metabolic stability .
  • Example 2 from : Benzamide substitutions: 3,5-Bis(trifluoromethyl). Amide substituent: Ethyl-methyl carboxamide linked to a pyrazine-oxadiazole hybrid. Key differences: The bis-trifluoromethyl groups increase lipophilicity and steric hindrance, while the oxadiazole ring (vs.

Heterocyclic Moieties and Functional Implications

Compound Heterocycle Type Electronic Effects Potential Biological Impact
Target Compound Furan-pyrazine Moderate π-π stacking, H-bonding (furan) Enhanced target selectivity
Example 2 () Oxadiazole-pyrazine High electronegativity, rigidity Improved metabolic stability
AB2997 () None (aliphatic chain) Hydrophilicity, flexibility Suited for synthetic intermediates

Physicochemical Properties (Inferred)

Property Target Compound AB2997 Example 2 ()
Molecular Weight ~420 g/mol (estimated) 315.29 g/mol ~550 g/mol (estimated)
logP ~3.5 (highly lipophilic) ~2.0 (moderate) ~4.2 (very lipophilic)
Solubility Low in water Moderate in water Very low in water

Research Implications and Gaps

  • Target Compound : The pyrazine-furan moiety may confer unique pharmacokinetic properties, but the absence of direct experimental data (e.g., binding affinity, toxicity) limits conclusive comparisons. Computational studies using density-functional theory (DFT), as in , could model its electronic structure and reactivity .
  • Structural Analogs : Compounds like AB2997 and Example 2 highlight the role of substituent engineering in tuning physicochemical and biological profiles. For instance, oxadiazole rings (Example 2) are often used to enhance metabolic stability in drug design .

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